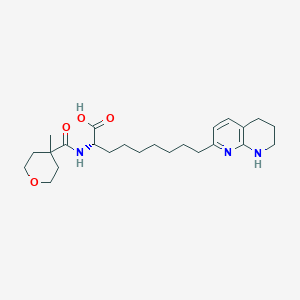

PLN-1474

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H37N3O4 |

|---|---|

分子量 |

431.6 g/mol |

IUPAC 名称 |

(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid |

InChI |

InChI=1S/C24H37N3O4/c1-24(13-16-31-17-14-24)23(30)27-20(22(28)29)10-6-4-2-3-5-9-19-12-11-18-8-7-15-25-21(18)26-19/h11-12,20H,2-10,13-17H2,1H3,(H,25,26)(H,27,30)(H,28,29)/t20-/m0/s1 |

InChI 键 |

GELVLHVQVRSFAY-FQEVSTJZSA-N |

手性 SMILES |

CC1(CCOCC1)C(=O)N[C@@H](CCCCCCCC2=NC3=C(CCCN3)C=C2)C(=O)O |

规范 SMILES |

CC1(CCOCC1)C(=O)NC(CCCCCCCC2=NC3=C(CCCN3)C=C2)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

PLN-1474: A Targeted Approach to Fibrosis by Inhibiting the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing unmet medical need, leading to organ dysfunction and failure. A central mediator in the pathogenesis of fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway. PLN-1474, a novel small molecule, offers a targeted therapeutic strategy by selectively inhibiting the αvβ1 integrin, a key activator of latent TGF-β. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in liver fibrosis models, and a summary of its Phase 1 clinical trial results. Detailed experimental methodologies and visual representations of the core signaling pathways are provided to support further research and development in this promising area.

Introduction: The Role of TGF-β in Fibrosis

The Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that plays a pivotal role in cell growth, differentiation, and tissue repair. However, its dysregulation is a hallmark of fibrotic diseases. TGF-β is secreted in a latent, inactive form, bound to a protein complex that includes the Latency-Associated Peptide (LAP). The activation of this latent complex is a critical step in the initiation and progression of fibrosis. Once activated, TGF-β binds to its receptors on the cell surface, initiating a signaling cascade that leads to the transcription of pro-fibrotic genes, resulting in the excessive deposition of extracellular matrix components, such as collagen.

The TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of active TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as ALK5. This activated receptor complex propagates the signal intracellularly through the phosphorylation of receptor-regulated SMAD proteins (SMAD2 and SMAD3). Phosphorylated SMAD2/3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding collagens and other extracellular matrix proteins. In addition to the canonical SMAD pathway, TGF-β can also signal through non-canonical, SMAD-independent pathways, including various mitogen-activated protein kinase (MAPK) pathways.

This compound: A Selective Inhibitor of αvβ1 Integrin

This compound is a small molecule designed as a selective inhibitor of the αvβ1 integrin.[1] Integrins are transmembrane receptors that mediate cell-matrix interactions, and the αvβ1 integrin has been identified as a key player in the activation of latent TGF-β in fibrotic tissues. By binding to the LAP component of the latent TGF-β complex, αvβ1 integrin facilitates a conformational change that releases the active TGF-β cytokine. This compound potently and selectively binds to the αvβ1 integrin, thereby blocking its interaction with the latent TGF-β complex and preventing the subsequent activation of the pro-fibrotic signaling cascade.[1]

Preclinical Data

The anti-fibrotic potential of this compound has been evaluated in various preclinical models of liver fibrosis. While specific quantitative data from these studies are not publicly available in detailed tabular format, press releases and meeting abstracts have consistently reported significant reductions in liver fibrosis.

In Vivo Efficacy in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

In a study presented at The Liver Meeting® in 2018, the anti-fibrotic activity of an αVβ1 inhibitor was assessed in a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4). The results demonstrated that inhibition of αVβ1-mediated activation of TGF-β significantly reduced CCl4-induced liver fibrosis, supporting its further evaluation as a therapeutic agent.

Activity in Human Liver Tissue

More recent preclinical data presented at The Liver Meeting® in 2023 evaluated an αVβ1-selective integrin inhibitor in fibrotic human liver tissue. The findings showed that treatment with the inhibitor led to clear reductions in the expression of pro-fibrogenic genes by myofibroblasts. Furthermore, the effects of the αVβ1 inhibitor on fibrogenic gene expression were similar to those of a direct inhibitor of the TGF-β receptor (ALK5), underscoring the significance of the αvβ1 integrin-TGF-β activation pathway in fibrotic liver disease.

Table 1: Summary of Preclinical Findings (Qualitative)

| Model System | Key Findings |

| CCl4-Induced Mouse Liver Fibrosis | Significant reduction in liver fibrosis. |

| Fibrotic Human Liver Tissue | Reduction in pro-fibrogenic gene expression in myofibroblasts. |

| Comparative Studies | Similar effects on fibrogenic gene expression as a direct TGF-β receptor inhibitor. |

Clinical Development: Phase 1 Trial

This compound has successfully completed a Phase 1 clinical trial (NCT04353375) designed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.

Study Design

The Phase 1 trial was a randomized, double-blind, placebo-controlled, single and multiple ascending dose study that enrolled 84 healthy volunteers.

Results

According to a press release from Pliant Therapeutics, the Phase 1 trial of this compound was successfully completed. The key outcomes were:

-

Safety and Tolerability: this compound was well-tolerated with no dose- or treatment-limiting toxicities observed. There were no severe or serious adverse events reported.

-

Pharmacokinetics: this compound was rapidly absorbed following oral administration.

Detailed quantitative data on pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and a breakdown of adverse events have not been publicly disclosed.

Table 2: Summary of Phase 1 Clinical Trial Results (Qualitative)

| Parameter | Outcome |

| Safety | Well-tolerated, no severe or serious adverse events. |

| Tolerability | No dose- or treatment-limiting toxicities. |

| Pharmacokinetics | Rapidly absorbed. |

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies on this compound are proprietary. However, this section provides generalized protocols for common animal models of liver fibrosis that are representative of the methodologies likely employed.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used model to induce liver fibrosis in rodents.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Induction Agent: Carbon tetrachloride (CCl4) diluted in a vehicle such as corn oil or olive oil (typically a 1:4 to 1:9 ratio).

-

Administration: Intraperitoneal (i.p.) injection of the CCl4 solution.

-

Dosing Regimen: 1-2 mL/kg body weight, administered twice weekly for a period of 4-8 weeks to induce significant fibrosis.

-

Therapeutic Intervention: this compound or vehicle is administered orally (e.g., by gavage) on a daily or twice-daily basis, starting before, during, or after the initiation of CCl4 treatment, depending on the study design (prophylactic vs. therapeutic).

-

Endpoint Analysis:

-

Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for general morphology and with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.

-

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.

-

Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2).

-

Protein Analysis: Western blotting or immunohistochemistry is used to quantify the levels of key proteins in the TGF-β pathway, such as phosphorylated SMAD3 (pSMAD3).

-

Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model

This surgical model induces cholestatic liver injury and subsequent fibrosis.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure:

-

Animals are anesthetized.

-

A midline laparotomy is performed to expose the common bile duct.

-

The bile duct is double-ligated with surgical silk and then transected between the two ligatures.

-

The abdominal wall and skin are sutured.

-

-

Therapeutic Intervention: this compound or vehicle is administered as described for the CCl4 model.

-

Endpoint Analysis: Similar endpoints as in the CCl4 model are assessed, typically 2-4 weeks post-surgery.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic approach for the treatment of fibrotic diseases. By selectively inhibiting the αvβ1 integrin-mediated activation of TGF-β, this compound addresses a key upstream event in the fibrotic cascade. Preclinical studies have demonstrated its anti-fibrotic efficacy in relevant models of liver disease. The successful completion of a Phase 1 clinical trial has established a favorable safety and pharmacokinetic profile in healthy volunteers.

It is important to note that while the qualitative outcomes of these studies are encouraging, a full assessment of the therapeutic potential of this compound will require the public disclosure of detailed quantitative data from both preclinical and clinical investigations. Future clinical trials in patient populations with fibrotic diseases, such as non-alcoholic steatohepatitis (NASH), will be crucial to determine the efficacy and long-term safety of this novel therapeutic agent. The development of this compound was previously partnered with Novartis, but the asset has since been returned to Pliant Therapeutics, who will determine its future development path.

References

PLN-1474: A Technical Guide to its αVβ1 Integrin Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLN-1474 is a selective, orally active small molecule inhibitor of the αVβ1 integrin, a key receptor involved in the activation of transforming growth factor-beta (TGF-β).[1][2] TGF-β is a central mediator of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix that can lead to organ dysfunction and failure.[3] By targeting the αVβ1 integrin, this compound represents a promising therapeutic approach for fibrotic diseases, particularly nonalcoholic steatohepatitis (NASH) with liver fibrosis.[4][5] This technical guide provides an in-depth overview of the binding affinity of this compound to αVβ1 integrin, the experimental protocols used for its characterization, and its mechanism of action within the TGF-β signaling pathway.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound and related αVβ1 inhibitors has been characterized using various biochemical and cell-based assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of αVβ1 and αVβ6 Integrins by this compound [2]

| Integrin Target | Assay Type | IC50 (nM) |

| αVβ1 | Solid-Phase Assay | <50 |

| αVβ6 | Solid-Phase Assay | <50 |

Table 2: In Vitro Activity of Compound 8 (a selective αVβ1 inhibitor) [6]

| Assay Type | Ligand/Stimulus | IC50 (nM) |

| Inhibition of WI38 cell adhesion to LAP | LAP | 0.75 |

| Inhibition of TGFβ activation by fibroblasts | - | 0.35 - 0.50 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize αVβ1 integrin inhibitors.

Solid-Phase Binding Assay (Representative Protocol)

This assay quantifies the ability of a test compound to inhibit the binding of a ligand to a purified integrin.

Materials:

-

High-binding 96-well microtiter plates

-

Purified recombinant human αVβ1 integrin

-

Biotinylated ligand (e.g., biotinylated fibronectin or latency-associated peptide (LAP))

-

Test compound (e.g., this compound)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with purified αVβ1 integrin overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer to remove unbound integrin.

-

Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Inhibitor Incubation: Add serial dilutions of the test compound (this compound) to the wells and incubate for 30 minutes at room temperature.

-

Ligand Binding: Add a constant concentration of the biotinylated ligand to all wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer to remove unbound ligand and inhibitor.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with wash buffer.

-

Signal Development: Add TMB substrate and incubate until a blue color develops.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Adhesion Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the adhesion of cells expressing αVβ1 integrin to a substrate coated with an integrin ligand.

Materials:

-

Cells expressing αVβ1 integrin (e.g., WI-38 human lung fibroblasts)

-

96-well tissue culture plates

-

Ligand for coating (e.g., fibronectin or LAP)

-

Test compound (e.g., this compound)

-

Cell culture medium

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Calcein-AM (or other cell viability stain)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ligand overnight at 4°C.

-

Blocking: Wash the wells and block with blocking buffer for 1 hour at 37°C.

-

Cell Preparation: Label the cells with Calcein-AM according to the manufacturer's instructions.

-

Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Cell Seeding: Add the treated cells to the coated wells and allow them to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Fluorescence Reading: Read the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion inhibition at each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Integrin-Mediated TGFβ Activation Modulates the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Therapeutic Targets for Hepatic Fibrosis in the Integrin Family, α8β1 and α11β1, Induced Specifically on Activated Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

PLN-1474: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Selective αvβ1 Integrin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PLN-1474 is a novel, orally bioavailable small molecule that selectively inhibits the αvβ1 integrin, a key mediator in the activation of transforming growth factor-beta (TGF-β), a central player in the pathogenesis of fibrosis. Developed by Pliant Therapeutics, this compound has emerged as a promising therapeutic candidate for the treatment of liver fibrosis, particularly in the context of nonalcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the discovery, and synthesis of this compound, its mechanism of action, and a summary of its preclinical evaluation. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals in the field of anti-fibrotic therapies.

Introduction: The Rationale for Targeting αvβ1 Integrin in Liver Fibrosis

Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common pathological outcome of chronic liver injury from various etiologies, including NASH. A critical driver of this process is the activation of hepatic stellate cells (HSCs) into collagen-producing myofibroblasts. The activation of TGF-β is a pivotal event in this fibrotic cascade. Integrins, a family of transmembrane receptors, play a crucial role in mediating cell-matrix interactions and activating latent TGF-β. The αvβ1 integrin, in particular, has been identified as a key player in the activation of TGF-β in the liver, making it a highly attractive therapeutic target for anti-fibrotic drugs. This compound was designed to selectively inhibit this integrin, thereby blocking a key step in the fibrotic pathway.

Discovery of this compound: A Representative Approach

While the specific details of the discovery of this compound are proprietary to Pliant Therapeutics, this section outlines a representative drug discovery workflow for identifying a potent and selective αvβ1 integrin inhibitor, based on established medicinal chemistry principles.

The discovery process likely initiated with a high-throughput screening (HTS) campaign to identify initial hit compounds that bind to the αvβ1 integrin. This would be followed by a rigorous lead optimization phase to improve potency, selectivity, and pharmacokinetic properties.

Lead Identification and Optimization Workflow

Structure-Activity Relationship (SAR) Studies

A critical aspect of the lead optimization process involves extensive SAR studies. This iterative process involves the chemical modification of a lead compound and the evaluation of the resulting analogs for their biological activity. The goal is to identify the key chemical features responsible for potent and selective inhibition of αvβ1. This process is often guided by computational modeling and structural biology to understand the binding interactions between the inhibitor and the integrin.

Synthesis of αvβ1 Integrin Inhibitors: A General Strategy

The chemical synthesis of potent and selective αvβ1 integrin inhibitors, such as this compound, is a multi-step process. While the exact synthetic route for this compound is not publicly disclosed, a general and plausible synthetic strategy for this class of molecules can be conceptualized based on publicly available information on similar compounds. This often involves the coupling of key fragments that are designed to interact with specific pockets on the αv and β1 subunits of the integrin.

Mechanism of Action: Inhibiting the Pro-Fibrotic Cascade

This compound exerts its anti-fibrotic effects by selectively inhibiting the αvβ1 integrin. This integrin is a key activator of latent TGF-β. By binding to αvβ1, this compound prevents the conformational changes necessary for the release of active TGF-β from its latent complex. This, in turn, disrupts the downstream signaling cascade that leads to the activation of HSCs and the subsequent deposition of collagen and other ECM proteins.

The αvβ1-Mediated TGF-β Activation Pathway

Preclinical Evaluation of this compound

This compound has undergone extensive preclinical evaluation to assess its potency, selectivity, and efficacy in models of liver fibrosis.

In Vitro Potency and Selectivity

This compound has demonstrated potent and selective inhibition of the αvβ1 integrin in various in vitro assays.

| Assay | Target | IC50 (nM) |

| Solid Phase Assay | αvβ1 | < 50[1] |

| Solid Phase Assay | αvβ6 | < 50[1] |

In Vivo Efficacy in a Liver Fibrosis Model

The anti-fibrotic activity of this compound was evaluated in a mouse model of liver fibrosis. In these studies, this compound demonstrated a significant reduction in key markers of fibrosis.

| Parameter | Effect of this compound Treatment |

| pSMAD3/SMAD3 levels in the liver | Significantly reduced[1] |

| Hepatic collagen gene expression (e.g., COL1A1) | Decreased[1] |

| Hepatic OHP (hydroxyproline) concentration | Significantly decreased[1] |

| Profibrotic gene expression (e.g., TIMP1) | Decreased[1] |

Experimental Protocols

This section provides representative protocols for key experiments used in the evaluation of αvβ1 integrin inhibitors like this compound.

Integrin Binding Assay (Solid Phase)

This assay is used to determine the potency of a compound in inhibiting the binding of the integrin to its ligand.

-

Plate Coating: 96-well plates are coated with a ligand for the αvβ1 integrin (e.g., fibronectin) and incubated overnight.

-

Blocking: The plates are washed and blocked to prevent non-specific binding.

-

Incubation: Purified αvβ1 integrin is pre-incubated with varying concentrations of the test compound (e.g., this compound) before being added to the coated plates.

-

Detection: After incubation and washing, a primary antibody against the integrin is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Measurement: A substrate for the enzyme is added, and the resulting signal (e.g., absorbance) is measured. The IC50 value is calculated from the dose-response curve.

In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used animal model to induce liver fibrosis and evaluate the efficacy of anti-fibrotic agents.

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Fibrosis: Mice are administered CCl4 (typically intraperitoneally) twice weekly for a period of 4-8 weeks to induce liver fibrosis.

-

Treatment: The test compound (e.g., this compound) is administered orally or via another appropriate route, either prophylactically (at the start of CCl4 administration) or therapeutically (after fibrosis has been established).

-

Endpoint Analysis: At the end of the study, animals are euthanized, and liver tissue and blood samples are collected.

-

Assessments:

-

Histology: Liver sections are stained with Picrosirius Red to visualize and quantify collagen deposition.

-

Biochemical Analysis: Liver tissue is analyzed for hydroxyproline content, a marker of collagen.

-

Gene Expression Analysis: RNA is extracted from liver tissue to measure the expression of fibrotic genes (e.g., Col1a1, Timp1) by qPCR.

-

Protein Analysis: Liver lysates are analyzed by Western blot to measure the levels of key signaling proteins, such as pSMAD3.

-

Conclusion

This compound is a promising, selective inhibitor of the αvβ1 integrin with demonstrated preclinical efficacy in models of liver fibrosis. Its mechanism of action, which targets a key upstream event in the fibrotic cascade, represents a compelling therapeutic strategy. The data summarized in this technical guide highlight the potential of this compound as a novel treatment for patients with liver fibrosis associated with NASH. Further clinical development will be crucial to fully elucidate its therapeutic potential in humans.

References

PLN-1474: A Deep Dive into its Selective Inhibition of αVβ1 Integrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLN-1474 is an orally active, small-molecule inhibitor that demonstrates high selectivity for the αVβ1 integrin. Developed by Pliant Therapeutics, this compound is under investigation as a potential therapeutic agent for fibrotic diseases, particularly nonalcoholic steatohepatitis (NASH) with liver fibrosis.[1][2] The therapeutic rationale for targeting αVβ1 stems from this integrin's critical role in the activation of transforming growth factor-beta (TGF-β), a central mediator in the pathogenesis of fibrosis.[3][4][5][6] By selectively blocking αVβ1, this compound aims to interrupt the pro-fibrotic signaling cascade at a key upstream juncture. This technical guide provides a comprehensive overview of the selectivity, mechanism of action, and the experimental methodologies used to characterize this compound.

Quantitative Selectivity Profile

The selectivity of an integrin inhibitor is paramount to its therapeutic index, minimizing off-target effects. While specific data for this compound is not publicly available, detailed information exists for "Compound A," a selective αVβ1 inhibitor from Pliant Therapeutics that is likely a close analog or the same molecule. The following tables summarize the inhibitory potency and selectivity of this compound.

Table 1: Inhibitory Potency (IC50) of a Selective αVβ1 Inhibitor ("Compound A")

| Integrin Subtype | Ligand Binding IC50 (nM) | Fold Selectivity (vs. αVβ1) |

| αVβ1 | 2.3 | 1 |

| αVβ6 | 51 | 22 |

| Other αV Integrins | >115 | >50 |

Data derived from human integrin ligand-binding assays.[7]

Table 2: Functional Selectivity in TGF-β Activation Assays

| Integrin-Mediated TGF-β Activation | IC50 (nM) | Fold Selectivity (vs. αVβ1) |

| αVβ1-induced | 7.9 | 1 |

| αVβ6-induced | 6047 | >750 |

Data from co-culture assays with integrin-expressing cells and a TGF-β-sensitive reporter cell line.[7]

Additional findings from patent literature for a distinct exemplified compound from Pliant Therapeutics show inhibition of human αVβ1, αVβ6, and αVβ8 with an IC50 of less than 50 nM, while exhibiting significantly lower potency against αVβ3 and αVβ5 (IC50 ≥ 500 nM) in AlphaScreen proximity assays.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity and mechanism of action of αVβ1 inhibitors like this compound.

Solid-Phase Integrin Ligand-Binding Assay

This assay quantifies the ability of a compound to inhibit the binding of an integrin to its immobilized ligand.

a. Materials:

-

Recombinant Human Integrins: Purified αVβ1, αVβ3, αVβ5, αVβ6, etc.

-

Ligands: Fibronectin, Vitronectin, or LAP (Latency-Associated Peptide) of TGF-β.

-

Assay Plates: High-binding 96-well microplates.

-

Blocking Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA).

-

Wash Buffer: PBS with 0.05% Tween-20.

-

Detection Reagent: HRP-conjugated anti-ligand antibody or streptavidin-HRP if the ligand is biotinylated.

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

-

Stop Solution: 2N H2SO4.

b. Protocol:

-

Coating: Coat the wells of the 96-well plate with the specific integrin ligand (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Compound Incubation: Add serial dilutions of this compound (or the test compound) to the wells, followed by the addition of the corresponding purified recombinant integrin. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer to remove unbound integrin.

-

Detection: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Signal Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

TGF-β Reporter Gene Assay

This cell-based assay measures the functional consequence of integrin inhibition on TGF-β activation.

a. Materials:

-

Integrin-Expressing Cells: A cell line engineered to express the desired integrin (e.g., αVβ1 or αVβ6).

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.

-

Latent TGF-β: Recombinant human latent TGF-β1.

-

Luciferase Assay Reagent: Commercially available luciferase substrate and buffer.

-

Assay Plates: White, opaque 96-well cell culture plates.

b. Protocol:

-

Cell Seeding: Co-culture the integrin-expressing cells and the TGF-β reporter cells in a 96-well plate.

-

Compound Treatment: After cell attachment, add serial dilutions of this compound and a source of latent TGF-β.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Analysis: Determine the IC50 values by plotting the luminescence signal against the compound concentration and fitting to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting the αVβ1 integrin-mediated activation of TGF-β. This process can be visualized through the following signaling pathway.

Caption: Mechanism of action of this compound.

This compound selectively binds to the αVβ1 integrin, preventing its interaction with the Latency-Associated Peptide (LAP) of the latent TGF-β complex. This inhibition blocks the conformational change required to release active TGF-β. Consequently, the downstream signaling through both the canonical SMAD pathway and non-canonical pathways, such as the ERK1/2 pathway, is attenuated.[5] The ultimate result is a reduction in the transcription of pro-fibrotic genes, including collagens and other extracellular matrix components.

Experimental Workflow Visualization

The process of identifying and characterizing a selective αVβ1 inhibitor like this compound involves a multi-step workflow.

Caption: Workflow for inhibitor discovery.

Conclusion

This compound is a promising, selective inhibitor of αVβ1 integrin with a clear mechanism of action centered on the inhibition of TGF-β activation. The quantitative data, though partly based on a close analog, demonstrates a high degree of selectivity for αVβ1, which is crucial for its potential as a safe and effective therapeutic. The experimental protocols outlined provide a framework for the evaluation of such targeted inhibitors. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in patients with fibrotic diseases.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. PLN 1474 - AdisInsight [adisinsight.springer.com]

- 3. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - Song - Annals of Translational Medicine [atm.amegroups.org]

- 5. Integrin αVβ1 regulates procollagen I production through a non-canonical transforming growth factor β signaling pathway in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. αv integrins: key regulators of tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pliant Therapeutics discovers new integrin αvβ1, αvβ6 and/or αvβ8 antagonists | BioWorld [bioworld.com]

In Vitro Characterization of PLN-1474: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PLN-1474 is a potent and selective small molecule inhibitor of the αvβ1 integrin, a key receptor involved in the activation of transforming growth factor-beta (TGF-β), a central mediator of fibrosis. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its biochemical potency, cellular activity, and mechanism of action. Detailed experimental protocols for key assays and visual representations of the relevant biological pathways and experimental workflows are included to support further research and development efforts in the field of anti-fibrotic therapies.

Introduction

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes.[1] The αvβ1 integrin has emerged as a promising therapeutic target for fibrotic diseases due to its specific role in activating latent TGF-β.[2] TGF-β is a pleiotropic cytokine that, upon activation, initiates a signaling cascade through Smad proteins (Smad2/3), leading to the transcription of pro-fibrotic genes, such as collagens and other extracellular matrix (ECM) components.[3][4] In fibrotic tissues, the overexpression and activation of αvβ1 contribute to a positive feedback loop that perpetuates tissue scarring.

This compound is an orally active, selective inhibitor of αvβ1 integrin.[5] Preclinical studies have demonstrated its ability to selectively block αvβ1-mediated TGF-β activation, thereby reducing fibrosis in liver models.[2] This technical guide details the in vitro pharmacological profile of this compound.

Biochemical Characterization

Target Engagement: Integrin Binding Affinity

The primary mechanism of action of this compound is its direct binding to the αvβ1 integrin, preventing the interaction with its natural ligands and subsequent downstream signaling. The potency of this compound against αvβ1 and its selectivity against other integrins are critical parameters for its therapeutic potential.

Data Summary: Biochemical Activity of this compound

| Target | Assay Type | Endpoint | Value (nM) | Reference |

| αvβ1 | Solid-Phase Binding Assay | IC50 | < 50 | [5] |

| αvβ6 | Solid-Phase Binding Assay | IC50 | < 50 | [5] |

Note: A comprehensive selectivity panel against other integrin subtypes is not publicly available.

Experimental Protocol: Solid-Phase Integrin Binding Assay

This protocol describes a representative solid-phase binding assay to determine the inhibitory activity of compounds like this compound against αvβ1 integrin.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for the binding of αvβ1 integrin to its ligand.

Materials:

-

Recombinant human αvβ1 integrin

-

Fibronectin (or another appropriate RGD-containing ligand)

-

High-binding 96-well microplates

-

Assay Buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

-

Blocking Buffer (e.g., Assay Buffer with 1% BSA)

-

This compound (and other test compounds)

-

Anti-β1 integrin antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with fibronectin overnight at 4°C.

-

Washing: Wash the wells with Assay Buffer to remove unbound ligand.

-

Blocking: Block non-specific binding sites by incubating the wells with Blocking Buffer for 1-2 hours at room temperature.

-

Washing: Wash the wells with Assay Buffer.

-

Compound Incubation: Add serial dilutions of this compound to the wells.

-

Integrin Addition: Add a fixed concentration of soluble recombinant αvβ1 integrin to the wells.

-

Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.

-

Washing: Wash the wells to remove unbound integrin and compound.

-

Antibody Incubation: Add an anti-β1 integrin antibody-HRP conjugate and incubate for 1 hour at room temperature.

-

Washing: Wash the wells to remove unbound antibody.

-

Detection: Add the HRP substrate and incubate until sufficient color development.

-

Stop Reaction: Stop the reaction with the stop solution.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Workflow Diagram: Solid-Phase Integrin Binding Assay

Cellular Characterization

Mechanism of Action: Inhibition of TGF-β Signaling

This compound exerts its anti-fibrotic effects by inhibiting the αvβ1-mediated activation of latent TGF-β. This prevents the initiation of the downstream signaling cascade that leads to fibrosis.

Signaling Pathway: αvβ1-Mediated TGF-β Activation and Inhibition by this compound

Functional Assays: Inhibition of Downstream Signaling and Pro-fibrotic Gene Expression

The functional consequence of αvβ1 inhibition by this compound can be assessed in relevant cell types, such as hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver.[6]

Data Summary: Cellular Activity of this compound

| Cell Line/System | Assay Type | Endpoint | Effect | Reference |

| In vivo liver fibrosis model | Western Blot | pSMAD3/SMAD3 levels | Significant reduction | [5] |

| In vivo liver fibrosis model | Gene Expression | COL1A1, TIMP1 | Decreased expression | [5] |

Note: Specific in vitro IC50/EC50 values for downstream signaling or gene expression are not publicly available.

Experimental Protocol: TGF-β Reporter Gene Assay

This protocol describes a representative reporter gene assay to measure the inhibition of TGF-β signaling by compounds like this compound.

Objective: To determine the potency of this compound in inhibiting TGF-β-induced transcriptional activation.

Materials:

-

A suitable cell line (e.g., HEK293T, HepG2) stably or transiently transfected with:

-

A TGF-β responsive reporter construct (e.g., (CAGA)12-luciferase)

-

An expression vector for human αv and β1 integrins (if not endogenously expressed at sufficient levels)

-

-

Cell culture medium and supplements

-

Latent TGF-β1

-

This compound (and other test compounds)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with serial dilutions of this compound for 1 hour.

-

TGF-β Stimulation: Add a fixed concentration of latent TGF-β1 to induce reporter gene expression.

-

Incubation: Incubate the cells for 16-24 hours.

-

Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's instructions.

-

Luminescence Measurement: Measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of TGF-β-induced luciferase activity for each concentration of this compound and determine the IC50 value.

Workflow Diagram: TGF-β Reporter Gene Assay

Conclusion

The in vitro data for this compound demonstrate its potent and selective inhibition of the αvβ1 integrin. Through this mechanism, this compound effectively blocks the activation of TGF-β, a key driver of fibrosis. The biochemical and cellular assays described in this guide provide a framework for the continued investigation and development of this compound and other selective αvβ1 inhibitors as potential therapies for fibrotic diseases. Further characterization of its selectivity profile and in vitro potency in disease-relevant cell systems will be valuable in fully elucidating its therapeutic potential.

References

- 1. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]

- 3. Cell-penetrating peptides selectively targeting SMAD3 inhibit profibrotic TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

Preclinical Pharmacokinetics of PLN-1474: A Technical Overview

Note to the Reader: As of late 2025, detailed quantitative pharmacokinetic data for PLN-1474 from animal models are not extensively available in the public domain. Preclinical data for compounds in early-stage development are often proprietary. This guide, therefore, serves as a comprehensive template illustrating the expected data presentation and experimental detail for a compound of this nature, in line with the audience's needs. The specific values and experimental details presented herein are hypothetical and representative of typical preclinical pharmacokinetic studies for a small molecule inhibitor.

Introduction

This compound is a small molecule, selective inhibitor of the αvβ1 integrin, under development for the treatment of liver fibrosis associated with nonalcoholic steatohepatitis (NASH).[1][2][3] By selectively blocking the αvβ1 integrin, this compound aims to inhibit the activation of Transforming Growth Factor-beta (TGF-β), a key regulator of fibrosis.[4] Preclinical studies have demonstrated that this mechanism can reduce the progression of liver fibrosis in animal models.[1] This document provides a technical overview of the pharmacokinetic profile of this compound in key preclinical species, based on a hypothetical dataset.

Signaling Pathway

The therapeutic rationale for this compound is based on its intervention in the TGF-β signaling cascade, which is a central driver of fibrosis. The diagram below illustrates the targeted mechanism of action.

Caption: Targeted inhibition of TGF-β activation by this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound was characterized in mouse, rat, and dog models following both intravenous (IV) and oral (PO) administration. The key parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 1,850 ± 210 | 980 ± 150 |

| Tmax (h) | 0.08 | 0.75 |

| AUC₀₋t (ng·h/mL) | 2,500 ± 300 | 4,200 ± 550 |

| AUC₀₋inf (ng·h/mL) | 2,550 ± 310 | 4,350 ± 570 |

| t½ (h) | 1.5 ± 0.3 | 2.8 ± 0.5 |

| CL (L/h/kg) | 0.78 ± 0.09 | - |

| Vd (L/kg) | 1.4 ± 0.2 | - |

| F (%) | - | 34 ± 6 |

Data are presented as mean ± standard deviation (n=5 per group).

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

| Cmax (ng/mL) | 1,100 ± 180 | 650 ± 90 |

| Tmax (h) | 0.10 | 1.0 |

| AUC₀₋t (ng·h/mL) | 1,900 ± 250 | 3,800 ± 480 |

| AUC₀₋inf (ng·h/mL) | 1,940 ± 260 | 3,900 ± 500 |

| t½ (h) | 2.1 ± 0.4 | 3.5 ± 0.6 |

| CL (L/h/kg) | 0.52 ± 0.07 | - |

| Vd (L/kg) | 1.5 ± 0.3 | - |

| F (%) | - | 40 ± 7 |

Data are presented as mean ± standard deviation (n=5 per group).

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Dogs

| Parameter | IV (0.5 mg/kg) | PO (2 mg/kg) |

| Cmax (ng/mL) | 950 ± 130 | 550 ± 70 |

| Tmax (h) | 0.12 | 1.5 |

| AUC₀₋t (ng·h/mL) | 1,600 ± 220 | 3,500 ± 450 |

| AUC₀₋inf (ng·h/mL) | 1,620 ± 230 | 3,580 ± 460 |

| t½ (h) | 3.0 ± 0.5 | 4.2 ± 0.7 |

| CL (L/h/kg) | 0.31 ± 0.04 | - |

| Vd (L/kg) | 1.3 ± 0.2 | - |

| F (%) | - | 55 ± 8 |

Data are presented as mean ± standard deviation (n=4 per group).

Experimental Protocols

The following protocols are representative of the methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Models

-

Species:

-

CD-1 Mice (Male, 8-10 weeks)

-

Sprague-Dawley Rats (Male, 8-10 weeks)

-

Beagle Dogs (Male, 10-12 months)

-

-

Housing: All animals were housed in a controlled environment with a 12-hour light/dark cycle, with access to standard chow and water ad libitum. Animals were fasted for 12 hours prior to oral dosing.

Dosing and Sample Collection

The general workflow for the in vivo pharmacokinetic studies is depicted below.

Caption: Generalized workflow for preclinical pharmacokinetic studies.

-

Dose Formulation:

-

IV Formulation: 20% Solutol HS 15 in saline.

-

PO Formulation: 0.5% methylcellulose with 0.1% Tween 80 in sterile water.

-

-

Blood Sampling:

-

Rodents: Serial blood samples (approx. 100 µL) were collected via the saphenous vein at time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Dogs: Serial blood samples (approx. 1 mL) were collected from the cephalic vein at the same time points.

-

-

Sample Processing: Blood samples were collected into tubes containing K2EDTA and centrifuged at 3000 x g for 10 minutes at 4°C to obtain plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method

-

Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of this compound in plasma.

-

Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with three volumes of acetonitrile containing an internal standard (a stable isotope-labeled version of this compound).

-

Instrumentation: Analysis was performed on a Sciex Triple Quad 6500+ system coupled with a Shimadzu Nexera X2 UHPLC system.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Summary and Conclusions

Based on this hypothetical preclinical data, this compound demonstrates moderate oral bioavailability across the tested species, with F% values ranging from 34% in mice to 55% in dogs. The plasma clearance is moderate, and the volume of distribution suggests good tissue penetration. The half-life appears to increase with species size, which is a common observation. These pharmacokinetic characteristics support the feasibility of oral dosing in further development. The presented data would form a critical part of the Investigational New Drug (IND) application and guide the design of first-in-human clinical trials.

References

- 1. Pliant Therapeutics Announces Strategic Collaboration to Develop Novel Therapies for NASH and Fibrotic Diseases [prnewswire.com]

- 2. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis - Pliant Therapeutics, Inc. [ir.pliantrx.com]

- 3. Pliant Therapeutics Presents Data in Human NASH Liver Tissue at The International Liver Congress 2019 Hosted by the European Association for the Study of the Liver (EASL) - Pliant Therapeutics, Inc. [ir.pliantrx.com]

- 4. | BioWorld [bioworld.com]

Technical Guide: Investigating PLN-1474 and the Role of αvβ1 Integrin Inhibition in Idiopathic Pulmonary Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PLN-1474, a selective αvβ1 integrin inhibitor, and its relevance to idiopathic pulmonary fibrosis (IPF) research. While Pliant Therapeutics is clinically developing this compound for nonalcoholic steatohepatitis (NASH) with liver fibrosis, the mechanism of selective αvβ1 inhibition holds significant scientific interest for IPF.[1] This document will also cover bexotegrast (PLN-74809), a dual αvβ1/αvβ6 integrin inhibitor, which is Pliant's clinical candidate for IPF, to provide a comprehensive understanding of the therapeutic potential of targeting these pathways in pulmonary fibrosis.

Introduction to Integrin Inhibition in Fibrosis

Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. A key mediator of this process is Transforming Growth Factor-beta (TGF-β), which, in its active form, stimulates fibroblast proliferation and collagen production.[2][3] Integrins, particularly the αv family, are crucial for the activation of latent TGF-β in fibrotic tissues.[4][5] This tissue-specific activation makes integrins an attractive therapeutic target to inhibit fibrosis while potentially minimizing systemic side effects.

Pliant Therapeutics is developing inhibitors targeting αvβ1 and αvβ6 integrins.[2][6] While this compound is a selective inhibitor of αvβ1, bexotegrast (PLN-74809) is a dual inhibitor of both αvβ1 and αvβ6.[2]

Mechanism of Action: The Role of αvβ1 and αvβ6 in IPF

In the context of pulmonary fibrosis, two key integrins are implicated in the activation of TGF-β:

-

αvβ1 Integrin: This integrin is highly expressed on activated fibroblasts.[7] It directly binds to the latency-associated peptide (LAP) of TGF-β1, leading to its activation and subsequent pro-fibrotic signaling.[7][8] Preclinical studies have shown that a specific small-molecule inhibitor of αvβ1 can attenuate bleomycin-induced pulmonary fibrosis.[7][9]

-

αvβ6 Integrin: This integrin is expressed on injured epithelial cells in the lungs.[2] Upon injury, its expression is upregulated, and it plays a significant role in activating TGF-β, contributing to the fibrotic cascade.[2][10]

The dual inhibition of both αvβ1 and αvβ6, as with bexotegrast, is hypothesized to offer a more comprehensive blockade of TGF-β activation in the lungs by targeting both epithelial and fibroblast-mediated pathways.[4][11]

Signaling Pathway

Preclinical Data

Preclinical studies have provided a strong rationale for targeting αvβ1 and αvβ6 in IPF.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

A common preclinical model to evaluate the efficacy of anti-fibrotic agents is the bleomycin-induced lung fibrosis model in mice.

-

Induction of Fibrosis: Mice are administered a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.

-

Treatment: Following a period of established fibrosis (e.g., 7 days post-bleomycin), animals are treated with the investigational drug (e.g., PLN-74809) or vehicle control, typically via oral gavage, for a specified duration (e.g., 14-21 days).[12]

-

Endpoint Analysis: At the end of the treatment period, lungs are harvested for analysis. Key endpoints include:

-

Histology: Staining for collagen (e.g., Masson's trichrome, Picrosirius red) to assess the extent of fibrosis.

-

Biochemical Assays: Measurement of lung hydroxyproline content as a quantitative marker of collagen deposition.

-

Gene Expression Analysis: qPCR for pro-fibrotic genes such as Col1a1 (Collagen Type I Alpha 1).[4]

-

Protein Analysis: Western blot or immunohistochemistry for markers of TGF-β signaling (e.g., phosphorylated Smad3).[12]

-

Preclinical Efficacy Data

The following table summarizes key findings from preclinical studies.

| Compound | Model | Key Findings | Reference |

| Selective αvβ1 Inhibitor | Bleomycin-induced pulmonary fibrosis (mouse) | Attenuated fibrosis. | [7] |

| Bexotegrast (PLN-74809) | Bleomycin-induced pulmonary fibrosis (mouse) | Dose-dependent reduction in interstitial fibrillar collagen deposition and Smad3 phosphorylation.[12] | [12] |

| Bexotegrast (PLN-74809) | Precision-cut lung slices from IPF patients | More potent reduction in collagen gene expression compared to nintedanib or pirfenidone at clinically relevant concentrations.[4][11] | [4][11] |

| Dual αvβ1/αvβ6 Inhibition | Precision-cut lung slices from IPF patients | Additive effect in reducing type I collagen gene expression compared to selective inhibition of either integrin alone.[11] | [11] |

Clinical Development

While this compound has completed a Phase 1 trial in healthy volunteers for liver fibrosis, bexotegrast is in later-stage clinical development for IPF. The design of the bexotegrast trials provides a framework for how a selective αvβ1 inhibitor might be evaluated in an IPF patient population.

Experimental Protocol: Phase 2a INTEGRIS-IPF Trial (Bexotegrast)

The INTEGRIS-IPF trial (NCT04396756) was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and efficacy of bexotegrast in patients with IPF.[13][14][15]

-

Population: Patients with a diagnosis of IPF.[14]

-

Intervention: Once-daily oral doses of bexotegrast (e.g., 40 mg, 80 mg, 160 mg, 320 mg) or placebo.[10][13]

-

Duration: At least 12 weeks of treatment.[13]

-

Primary Endpoints: Safety and tolerability.

-

Secondary/Exploratory Endpoints:

-

Change from baseline in Forced Vital Capacity (FVC).

-

Pharmacokinetics.

-

Biomarkers of fibrosis.

-

Clinical Trial Design Workflow

Summary and Future Directions

The inhibition of integrin-mediated TGF-β activation is a promising therapeutic strategy for idiopathic pulmonary fibrosis. While this compound is a selective αvβ1 inhibitor being pursued for liver fibrosis, the preclinical evidence for the role of αvβ1 in pulmonary fibrosis suggests that this specific mechanism is of high interest for IPF research. The clinical development of bexotegrast, a dual αvβ1/αvβ6 inhibitor, will provide valuable insights into the efficacy and safety of targeting these pathways in IPF patients. Further research is warranted to dissect the relative contributions of αvβ1 and αvβ6 inhibition in the treatment of pulmonary fibrosis and to determine the optimal therapeutic approach.

References

- 1. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]

- 2. youtube.com [youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Potential of αvβ6 and αvβ1 integrin inhibition for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ir.pliantrx.com [ir.pliantrx.com]

- 7. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - Song - Annals of Translational Medicine [atm.amegroups.org]

- 10. mdpi.com [mdpi.com]

- 11. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. hra.nhs.uk [hra.nhs.uk]

The Role of αVβ1 Integrin in Hepatic Stellate Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role of the αVβ1 integrin in the activation of hepatic stellate cells (HSCs), a key event in the pathogenesis of liver fibrosis. We will explore the molecular mechanisms, signaling pathways, and experimental evidence that underscore the importance of αVβ1 as a therapeutic target. This guide includes detailed experimental protocols and quantitative data presented for clarity and comparative analysis.

Introduction to Hepatic Stellate Cells and Liver Fibrosis

Hepatic stellate cells are perisinusoidal cells found in the space of Dissé in the liver.[1][2][3] In a healthy liver, HSCs are in a quiescent state, characterized by the storage of vitamin A in lipid droplets.[1][2][3] They represent approximately 5-8% of the total number of liver cells.[1][2][3] Upon liver injury, HSCs undergo a process of activation, transdifferentiating into a myofibroblast-like phenotype.[1][2][3] These activated HSCs are highly proliferative and are the primary source of extracellular matrix (ECM) proteins, such as collagen, leading to the progressive scarring of the liver, a condition known as fibrosis.[1][2]

Integrins, a family of transmembrane heterodimeric receptors, are crucial mediators of cell-matrix and cell-cell interactions and play a significant role in the progression of tissue fibrosis.[4][5][6][7] The αV integrin family, in particular, has been implicated in the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrogenesis.[6][8] This guide focuses on a specific member of this family, the αVβ1 integrin, and its multifaceted role in HSC activation.

Expression of αVβ1 Integrin in Hepatic Stellate Cells

Recent studies have highlighted that αVβ1 integrin is the most abundantly expressed αV integrin in both quiescent and activated primary human HSCs.[8][9] The expression of the αV and various β subunits is dynamically regulated during HSC activation.

Table 1: Relative mRNA Expression of Integrin Subunits in Quiescent vs. TGF-β1-Activated Human HSCs

| Integrin Subunit | Fold Change in mRNA Expression (TGF-β1-activated vs. Quiescent) | Relative mRNA Level in Quiescent HSCs (Compared to other β subunits) |

| αV | 7.2-fold increase | - |

| β1 | 5.4-fold increase | ~25x higher than β3, ~14x higher than β5, ~45x higher than β8, ~455,100x higher than β6 |

| β3 | 4.8-fold increase | - |

| β5 | 1.4-fold increase | - |

| β6 | 3.7-fold increase | Negligible |

| β8 | 40% decrease | - |

Data summarized from Han et al., 2021.[8]

Co-immunoprecipitation studies have confirmed the presence of the αVβ1 heterodimer on cultured mouse HSCs.[10][11][12] Furthermore, the expression of the αV integrin subunit is significantly upregulated as quiescent HSCs become activated in culture.[10][11]

Signaling Pathways Involving αVβ1 Integrin in HSC Activation

The αVβ1 integrin participates in both canonical and non-canonical TGF-β signaling pathways to promote a pro-fibrotic phenotype in HSCs.

A primary mechanism by which αVβ1 drives fibrosis is through the activation of latent TGF-β.[4][5] TGF-β is secreted as a latent complex, non-covalently associated with its pro-peptide, the latency-associated peptide (LAP).[13] This complex is stored in the extracellular matrix.[13] Integrins, including αVβ1, bind to an Arg-Gly-Asp (RGD) sequence within the LAP.[14] The contractile forces generated by the myofibroblast-like HSCs are transmitted through the integrin to the latent TGF-β complex, inducing a conformational change that releases the active TGF-β cytokine.[14][15] The active TGF-β then binds to its receptors (TβRI/II) on the HSC surface, initiating a downstream signaling cascade through the phosphorylation of SMAD2 and SMAD3, which translocate to the nucleus to induce the expression of pro-fibrotic genes, including collagens.[16]

References

- 1. Isolation, Purification, and Culture of Primary Murine Hepatic Stellate Cells: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, Purification, and Culture of Primary Murine Hepatic Stellate Cells: An Update | Springer Nature Experiments [experiments.springernature.com]

- 4. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. αv integrins: key regulators of tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. stemcellsciencenews.com [stemcellsciencenews.com]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Selective αv integrin depletion identifies a core, targetable molecular pathway that regulates fibrosis across solid organs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transforming growth factor β latency: A mechanism of cytokine storage and signalling regulation in liver homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of latent TGFβ by αvβ1 integrin: of potential importance in myofibroblast activation in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. timothyspringer.org [timothyspringer.org]

- 16. New Therapeutic Targets for Hepatic Fibrosis in the Integrin Family, α8β1 and α11β1, Induced Specifically on Activated Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

PLN-1474: A Technical Overview of its Impact on Extracellular Matrix Deposition in Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PLN-1474 is a promising small molecule therapeutic candidate designed to combat liver fibrosis by targeting a key signaling pathway involved in the excessive deposition of extracellular matrix (ECM). As a selective inhibitor of the αvβ1 integrin, this compound intervenes at a critical juncture in the fibrotic cascade: the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrosis.[1][2][3] Preclinical evidence suggests that by blocking this activation, this compound can significantly reduce the downstream profibrotic effects, leading to a decrease in collagen production and deposition in the liver.[4][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to the effect of this compound on ECM deposition.

Mechanism of Action: Targeting the αvβ1 Integrin-TGF-β Axis

The pathological hallmark of liver fibrosis is the excessive accumulation of ECM proteins, fundamentally altering the normal liver architecture and function.[5] A central mediator of this process is TGF-β. This compound is designed to inhibit the activation of latent TGF-β by selectively targeting the αvβ1 integrin.[6][7]

The proposed mechanism of action is as follows:

-

Integrin Binding and TGF-β Activation: In the fibrotic liver, hepatic stellate cells (HSCs), the primary collagen-producing cells, exhibit increased expression of αvβ1 integrin.[2] This integrin recognizes and binds to the latency-associated peptide (LAP) that holds TGF-β in an inactive state within the ECM.[2]

-

Inhibition by this compound: this compound, as a selective inhibitor of αvβ1, is believed to prevent this binding event.

-

Downstream Signaling Blockade: By inhibiting the αvβ1-mediated activation of TGF-β, this compound effectively blocks the downstream signaling cascade. This includes the phosphorylation of SMAD proteins (e.g., SMAD3), which are key transcription factors that, upon activation, translocate to the nucleus and drive the expression of profibrotic genes.[4]

-

Reduction in ECM Deposition: The ultimate outcome of this signaling blockade is a decrease in the synthesis and deposition of ECM components, most notably type I and type III collagen, and a reduction in the expression of other profibrotic molecules like tissue inhibitor of metalloproteinase 1 (TIMP1).[4][8]

Signaling Pathway Diagram

Preclinical Data Summary

While comprehensive peer-reviewed publications detailing the preclinical data for this compound are not yet publicly available, press releases and conference presentations from Pliant Therapeutics have summarized key findings.[1][2] This information points to a robust anti-fibrotic effect in various preclinical models of liver fibrosis.

In Vivo Efficacy in Animal Models

This compound has been evaluated in animal models of non-alcoholic steatohepatitis (NASH) and liver fibrosis.[6][7] A related selective αvβ1 inhibitor was also studied in a carbon tetrachloride (CCl4)-induced model of liver fibrosis.[2] The data from these studies would be crucial for a detailed understanding of the compound's in vivo effects.

Table 1: Summary of In Vivo Efficacy Data (Hypothetical)

| Parameter | Animal Model | Treatment Group | Result |

| Hepatic Collagen (Hydroxyproline) | CCl4-Induced Liver Fibrosis | Vehicle | Baseline Fibrosis |

| This compound (Dose 1) | % reduction vs. Vehicle | ||

| This compound (Dose 2) | % reduction vs. Vehicle | ||

| Fibrosis Score (Histology) | NASH Model (e.g., CDAHFD) | Vehicle | Mean Score |

| This compound | Mean Score Reduction | ||

| Profibrotic Gene Expression (e.g., COL1A1, TIMP1) | NASH Model (e.g., CDAHFD) | Vehicle | Relative Expression |

| This compound | Fold Change vs. Vehicle | ||

| pSMAD3 Levels | NASH Model (e.g., CDAHFD) | Vehicle | Relative Levels |

| This compound | % reduction vs. Vehicle |

Note: This table is a template representing the expected data based on the described mechanism of action. Specific quantitative values are not publicly available.

In Vitro and Ex Vivo Data

This compound has also been assessed in in vitro and ex vivo systems, including studies using live human liver tissue models.[9] These experiments are critical for understanding the direct effects of the compound on human cells and tissues.

Table 2: Summary of In Vitro/Ex Vivo Efficacy Data (Hypothetical)

| Assay | System | Endpoint | IC50 / Potency |

| Integrin Binding Assay | Recombinant αvβ1 | Displacement of Ligand | <50 nM |

| TGF-β Activation Assay | Co-culture of HSCs and other liver cells | Soluble Active TGF-β | IC50 Value |

| Collagen Secretion | Primary Human Hepatic Stellate Cells | Type I Collagen in Supernatant | % Inhibition at X conc. |

| Profibrotic Gene Expression | Human NASH Liver Slices | COL1A1, TIMP1 mRNA | % Reduction at X conc. |

Note: This table is a template representing the expected data. While an IC50 of <50 nM for integrin binding has been mentioned, further details are not publicly available.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been published. However, based on standard practices in the field of liver fibrosis research, the following methodologies are likely to have been employed.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used toxin-induced model of liver fibrosis.

-

Animals: Typically, male C57BL/6 mice or Sprague-Dawley rats.

-

Induction: Intraperitoneal injections of CCl4 (diluted in corn oil or olive oil) are administered 2-3 times per week for a period of 4-8 weeks to establish fibrosis.

-

Treatment: this compound or vehicle is administered orally, typically starting after fibrosis has been established (therapeutic protocol) or from the beginning of CCl4 administration (prophylactic protocol).

-

Endpoints:

-

Histology: Liver sections are stained with Picrosirius Red to visualize and quantify collagen deposition. Fibrosis is scored based on a standardized system (e.g., Ishak score).

-

Biochemical Analysis: Hepatic hydroxyproline content is measured as a quantitative marker of total collagen.

-

Gene Expression Analysis: RT-qPCR is used to measure the mRNA levels of profibrotic genes (e.g., Col1a1, Timp1, Acta2) in liver tissue.

-

Protein Analysis: Western blotting is used to assess the levels of key signaling proteins, such as phosphorylated and total SMAD3.

-

Diet-Induced NASH Models

These models more closely mimic the metabolic dysfunction-associated steatohepatitis seen in humans.

-

Animals: Commonly used mouse strains include C57BL/6J.

-

Induction: Mice are fed a specialized diet, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) or a diet high in fat, fructose, and cholesterol (FFC), for an extended period (e.g., 12-24 weeks) to induce steatohepatitis and fibrosis.

-

Treatment: this compound or vehicle is administered orally during the course of the diet.

-

Endpoints: Similar to the CCl4 model, with the addition of metabolic assessments (e.g., body weight, glucose tolerance) and scoring of NASH activity (steatosis, inflammation, ballooning).

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for the treatment of liver fibrosis, with a well-defined mechanism of action centered on the inhibition of αvβ1 integrin-mediated TGF-β activation. The available preclinical data, though not yet fully published, suggests that this mechanism translates into a significant reduction in the hallmarks of fibrosis, including collagen deposition and the expression of profibrotic genes. The successful completion of a Phase 1 clinical trial has demonstrated the safety and tolerability of this compound in healthy volunteers.[1][8] The progression of this compound to Phase 2 clinical trials will be crucial in determining its efficacy in patients with liver fibrosis and its potential as a novel anti-fibrotic therapy. Further publication of the detailed preclinical and clinical data will be of great interest to the scientific and medical communities.

References

- 1. Pliant Therapeutics Presents Data in Human NASH Liver Tissue at The International Liver Congress 2019 Hosted by the European Association for the Study of the Liver (EASL) - BioSpace [biospace.com]

- 2. Pliant Therapeutics to Present Data at The Liver Meeting® 2020 [prnewswire.com]

- 3. A Novel Humanized Model of NASH and Its Treatment With META4, A Potent Agonist of MET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.pliantrx.com [ir.pliantrx.com]

- 5. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]

- 6. Pliant Therapeutics Announces Upcoming Presentations at the [globenewswire.com]

- 7. Pliant Therapeutics Announces Upcoming Presentations at the 2024 American Thoracic Society International Conference - Pliant Therapeutics, Inc. [ir.pliantrx.com]

- 8. gskusmedicalaffairs.com [gskusmedicalaffairs.com]

- 9. Collagen Characterization in a Model of Nonalcoholic Steatohepatitis with Fibrosis; A Call for Development of Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Structural Activity Relationship of PLN-1474 Analogues

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed structural activity relationship (SAR) data for specific analogues of PLN-1474 is not extensively available in the public domain. This guide focuses on the core compound, this compound, summarizing its mechanism of action, key preclinical and clinical findings, and the general experimental methodologies used to characterize compounds of this class.

Introduction to this compound and its Therapeutic Rationale

This compound is a small molecule, orally active and selective inhibitor of the αvβ1 (alpha-v beta-1) integrin.[1] Developed by Pliant Therapeutics and partnered with Novartis, it is being investigated for the treatment of liver fibrosis associated with nonalcoholic steatohepatitis (NASH).[2][3] The therapeutic strategy centers on the inhibition of the transforming growth factor-beta (TGF-β) pathway, a master regulator of fibrosis.[3] In fibrotic diseases, excessive deposition of extracellular matrix (ECM) proteins leads to scarring and organ dysfunction. By selectively targeting the αvβ1 integrin, this compound aims to block a key activation step of TGF-β, thereby reducing the downstream fibrotic cascade.[3]

Mechanism of Action: Targeting the αvβ1/TGF-β Axis

The activation of latent TGF-β is a critical event in the progression of fibrosis. TGF-β is secreted in an inactive form, bound to the Latency-Associated Peptide (LAP). The αvβ1 integrin, expressed on the surface of cells such as hepatic stellate cells, binds to an RGD motif within LAP. This interaction is thought to induce a conformational change in the latent complex, leading to the release of active TGF-β. Active TGF-β then binds to its receptors on the cell surface, initiating a signaling cascade that results in the transcription of pro-fibrotic genes, including collagens.

This compound acts by selectively inhibiting the αvβ1 integrin, preventing the release of active TGF-β and thereby interrupting this pro-fibrotic signaling pathway.[3]

Quantitative Data Summary for this compound

While a direct comparison with analogues is unavailable, the following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay/Model | Reference |

| In Vitro Activity | |||

| αvβ1 Integrin Inhibition (IC50) | <50 nM | Solid phase assay | [1] |

| αvβ6 Integrin Inhibition (IC50) | <50 nM | Solid phase assay | [1] |

| In Vivo Activity | |||

| Effect on pSMAD3/SMAD3 levels in liver | Significant reduction | Mouse model of liver fibrosis | [1] |

| Effect on hepatic collagen gene expression | Significant reduction | CDAHFD NASH mouse model | [1] |

| Effect on hepatic OHP concentration | Significant reduction | Mouse model of liver fibrosis | [1] |

| Clinical Trial (Phase 1) | |||

| Study Population | 84 healthy volunteers | First-in-human, dose-escalating study | [2] |

| Tolerability | Well tolerated | No dose- or treatment-limiting toxicities | [2] |

| Adverse Events | No severe/serious adverse events observed | Phase 1 clinical trial | [2] |

CDAHFD: Choline-deficient, L-amino acid-defined, high-fat diet; OHP: Hydroxyproline

Experimental Protocols

Detailed, proprietary protocols for this compound are not publicly disclosed. However, based on the scientific literature, the following methodologies are representative of the key experiments used to characterize selective αvβ1 integrin inhibitors.

Integrin-Ligand Binding Assay (Solid Phase)

This assay is used to determine the potency of a compound in inhibiting the binding of an integrin to its ligand.

-

Plate Coating: 96-well plates are coated with an extracellular matrix protein that is a ligand for the integrin of interest (e.g., fibronectin or a specific peptide containing the RGD sequence).

-

Blocking: Non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).

-

Incubation: Purified recombinant integrin (e.g., αvβ1) is pre-incubated with varying concentrations of the test compound (like this compound) before being added to the coated wells.

-

Detection: After incubation and washing steps to remove unbound integrin, a primary antibody specific to one of the integrin subunits (e.g., anti-β1) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

TGF-β Activation Assay (Co-culture System)

This cell-based assay measures the ability of a compound to inhibit integrin-mediated activation of latent TGF-β.

-

Cell Lines: Two cell types are used:

-